![molecular formula C22H21ClN4O2S B2922996 N-(4-(2-(4-(2-氯苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)苯甲酰胺 CAS No. 941943-01-7](/img/structure/B2922996.png)
N-(4-(2-(4-(2-氯苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a key structural unit in many pharmaceutical preparations . It’s part of a series of compounds synthesized for their potential biological activities .
Synthesis Analysis
The compound is synthesized as part of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .科学研究应用
抗增殖和抗 HIV 活性
一项针对 2-哌嗪-1,3-苯并[d]噻唑衍生物的研究(其在结构上与 N-(4-(2-(4-(2-氯苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)苯甲酰胺相关)表明,其对人类肿瘤来源的细胞系具有显着的抗增殖活性。具体而言,这些化合物对人脾脏 B 淋巴母细胞和人急性 B 淋巴细胞白血病细胞系表现出显着的作用。然而,当筛选针对 HIV-1 和 HIV-2 的抑制剂时,未观察到活性 (Al-Soud 等人,2010)。
抗分枝杆菌化学型
苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮骨架已被确定为一种具有潜在抗分枝杆菌活性的新型化学型。制备了结构多样的苯并[d]噻唑-2-羧酰胺,并对其针对结核分枝杆菌 H37Rv 菌株的体外活性进行了测试。一些化合物表现出有效的抗分枝杆菌活性,其最小抑菌浓度 (MIC) 在低微摩尔范围内,展示了这种骨架在开发结核病新疗法中的前景 (Pancholia 等人,2016)。
抗菌和抗真菌特性
已经合成了基于目标结构的化合物,并显示出对革兰氏阳性菌菌株(如枯草芽孢杆菌和大肠杆菌)具有中等活性。这表明从这种化学骨架中开发新的抗菌剂具有潜力 (Deshmukh 等人,2017)。
抗精神病药
苯甲酰胺的杂环类似物已被评估为潜在的抗精神病药。测试了这些化合物对多巴胺和血清素受体的结合亲和力,并显示出拮抗小鼠特定行为的潜力,表明在治疗精神病障碍方面具有潜在效用 (Norman 等人,1996)。
抗癌和抗菌剂
一些研究合成了衍生物并评估了其抗癌和抗菌活性。值得注意的是,一些化合物对癌细胞系表现出显着的细胞毒性和抗菌功效,突出了这种骨架在开发新的治疗剂方面的潜力 (El-Masry 等人,2022)。
作用机制
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown significant antimicrobial activity and anticancer potency . The molecular docking study demonstrated that these compounds may be used as a lead for rational drug designing for the anticancer molecules .
Biochemical Pathways
aurora kinase inhibitors, α-folate receptor inhibitors, CDK-inhibitors, activin-like kinase (ALK) inhibitors, EGFR inhibitors, topoisomerase inhibitors, pin1 (Protein interaction with NIMA1) inhibitors, T cell proliferation inhibitors on peripheral blood mononuclear cells (PBMC) and jurkat cells, and VEGFR inhibitors .
Result of Action
Similar compounds have shown significant antimicrobial activity and anticancer potency .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .
未来方向
属性
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPYDBOELYTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。